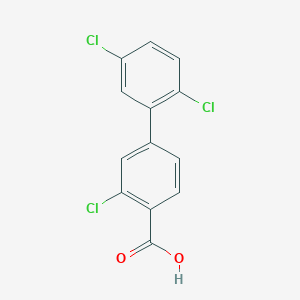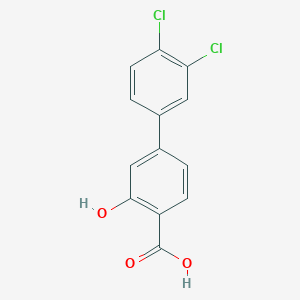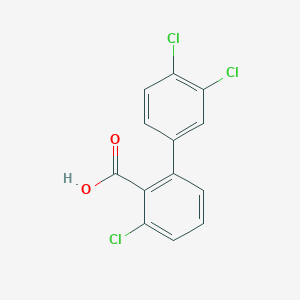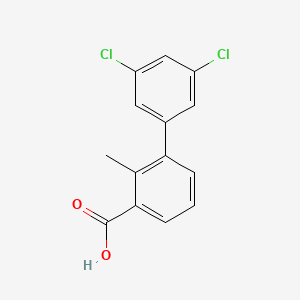
2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid (DCNB) is an organic compound with a molecular formula of C7H4Cl2NO3. It is a white crystalline solid that is soluble in water and ethanol. DCNB is a common reagent used in organic synthesis, and is also used in the preparation of a variety of pharmaceuticals, dyes, and other compounds. DCNB has been studied extensively for its biological properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
科学研究应用
2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% has been studied extensively for its biological properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory activity, as well as anti-cancer activity against a variety of cancer cell lines. It has also been shown to have anti-oxidative properties, which may be beneficial in the prevention of certain diseases. Additionally, 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The exact mechanism of action of 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as lipoxygenases and cyclooxygenases. These enzymes are involved in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% can reduce the production of these inflammatory mediators, which can in turn reduce inflammation.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative properties, which may be beneficial in the prevention of certain diseases. Additionally, 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The major advantage of using 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its high purity (95%) and low cost. Additionally, it is relatively easy to synthesize and can be stored at room temperature. However, there are some limitations to using 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% is toxic and should be handled with care. Additionally, it can be unstable when exposed to light and air.
未来方向
Future research on 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% could focus on further exploring its anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted on its ability to inhibit the growth of certain bacteria. Additionally, further research could be conducted on its potential to be used as an antioxidant. Finally, further research could be conducted to explore its potential to be used as a drug delivery system.
合成方法
2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 3,4-dichlorobenzoic acid and nitric acid. This reaction, which is conducted in an acidic medium, produces 2-(3,4-Dichlorophenyl)-4-nitrobenzoic acid, 95% as a white crystalline solid. The reaction is typically performed in a three-necked round-bottom flask, with a condenser and a stirrer, and is heated to a temperature of approximately 80°C. The reaction is typically completed within an hour and yields a product that is approximately 95% pure.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-11-4-1-7(5-12(11)15)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRMLDLZXQCZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691265 |
Source


|
| Record name | 3',4'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-72-6 |
Source


|
| Record name | 3',4'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














